molecular formula C6H8N4O B1618703 4,6-Diaminonicotinamide CAS No. 171178-35-1

4,6-Diaminonicotinamide

Cat. No. B1618703
CAS RN: 171178-35-1
M. Wt: 152.15 g/mol
InChI Key: ZBBRBOFAXNPKJE-UHFFFAOYSA-N
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Description

4,6-Diaminonicotinamide is a chemical compound with the linear formula C6H8O1N4 . It contains a total of 19 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), 2 primary amines (aromatic), and 1 Pyridine .


Synthesis Analysis

The synthesis of this compound has been a subject of research, particularly in the context of developing potent inhibitors of IRAK4, a kinase implicated in autoimmune diseases . Optimization efforts in the synthesis process have been aided by X-ray crystal structures of inhibitors bound to IRAK4 .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring, a primary amide (aromatic), two primary amines (aromatic), and a Pyridine . Molecular modeling studies have been performed on this compound derivatives as IRAK4 inhibitors .


Chemical Reactions Analysis

This compound has been found to potently inhibit IRAK4, a kinase involved in autoimmune diseases . The compound’s optimization efforts were guided by X-ray crystal structures of inhibitors bound to IRAK4 .

Scientific Research Applications

IRAK4 Inhibition for Autoimmune Disease Treatment

4,6-Diaminonicotinamides have been identified as potent inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a key enzyme in the immune response pathway. This discovery has significant implications for treating autoimmune diseases. Researchers utilized structure-activity relationship (SAR) studies and X-ray crystal structures of inhibitors bound to IRAK4 to optimize these compounds, leading to the identification of a particularly effective compound (Bhide et al., 2017).

JAK3 Targeting for Transplant Rejection Prevention

In the context of organ transplantation, 4,6-diaminonicotinamide derivatives have been designed as immunomodulators targeting Janus kinase 3 (JAK3). JAK3 plays a crucial role in T cell development and regulation, and its inhibition can help prevent transplant rejection. This research involved optimizing substituents on the this compound scaffold and employing docking calculations to confirm potent JAK3 inhibition (Nakajima et al., 2016).

Discovery of PDE-4 Inhibitors

A pyrido[4,3-d]pyrimidine library synthesized from this compound led to the discovery of a new class of inhibitors for phosphodiesterase-4 (PDE-4). This discovery is significant for developing drugs targeting diseases associated with PDE-4, such as asthma and COPD (Jang et al., 2006).

Corrosion Inhibition in Mild Steel

The corrosion inhibiting effect of 4,6-diamino-2-pyrimidinethiol, a derivative of this compound, has been studied in mild steel. It showed effective inhibition in HCl solutions, presenting a potential application in industrial corrosion prevention (Yıldız, 2015).

Bioimaging Applications

This compound derivatives have been utilized in the development of fluorescent indicators for bioimaging. These indicators have applications in detecting and imaging biological molecules like nitric oxide, contributing significantly to biomedical research and diagnostics (Kojima et al., 2001).

Anticancer Research

Several studies have explored the application of this compound derivatives in anticancer drug development. These compounds show promise in inhibiting the growth of various cancer cell types, offering new pathways for therapeutic intervention (Grivsky et al., 1980).

Mechanism of Action

4,6-Diaminonicotinamide derivatives have been found to effectively inhibit JAK3, a kinase involved in immune response . This inhibition is particularly useful in preventing transplant rejection .

Safety and Hazards

4,6-Diaminonicotinamide is classified under GHS07 for safety. It carries the signal word ‘Warning’ and has hazard statements H315 and H319, indicating that it can cause skin and eye irritation .

properties

IUPAC Name

4,6-diaminopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11)(H4,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBRBOFAXNPKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349168
Record name 4,6-diaminonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

171178-35-1
Record name 4,6-Diamino-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171178-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-diaminonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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